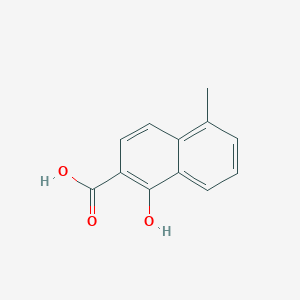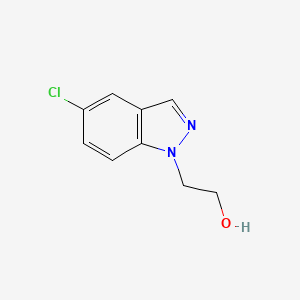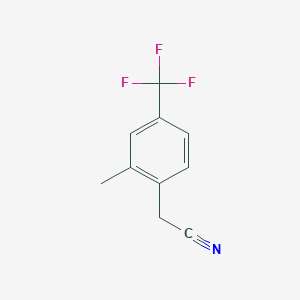![molecular formula C10H16N2O2 B15069604 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- CAS No. 90058-23-4](/img/structure/B15069604.png)
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- is a chiral spiro compound characterized by a unique bicyclic structure. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties . The chirality of this compound is due to the helicity of the spirane skeleton, making it an interesting subject for stereochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvents, presence of base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced spiro compounds, and various substituted spiro derivatives .
Aplicaciones Científicas De Investigación
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes . The spirocyclic structure allows for unique binding interactions with target proteins, enhancing its efficacy and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: Another spiro compound with a different ring size and substitution pattern.
1,5-Dioxaspiro[5.5]undecane: A spiro compound with oxygen atoms in the ring, exhibiting different chemical properties.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A spiro compound with an additional nitrogen atom, leading to distinct reactivity.
Uniqueness
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- is unique due to its specific spirocyclic structure and chiral nature. The presence of two nitrogen atoms in the ring imparts distinct chemical reactivity and biological activity compared to other spiro compounds .
Propiedades
Número CAS |
90058-23-4 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
(3S)-3-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-7-8(13)12-10(9(14)11-7)5-3-2-4-6-10/h7H,2-6H2,1H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
Clave InChI |
QTRCQHLISNNBNQ-ZETCQYMHSA-N |
SMILES isomérico |
C[C@H]1C(=O)NC2(CCCCC2)C(=O)N1 |
SMILES canónico |
CC1C(=O)NC2(CCCCC2)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
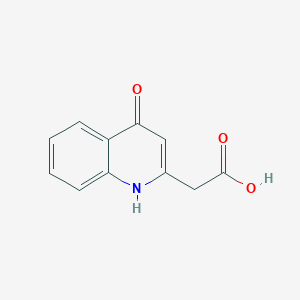
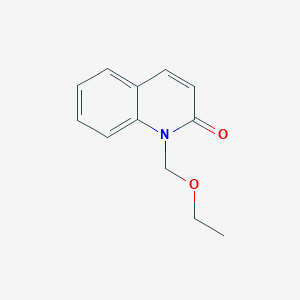
![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)

![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
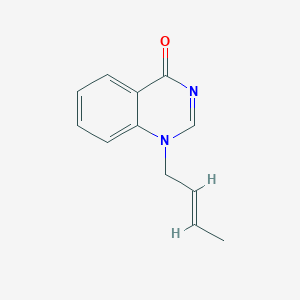
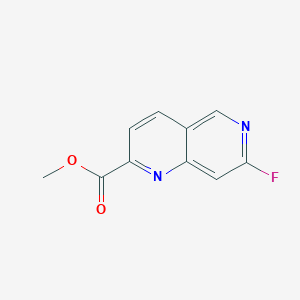
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
